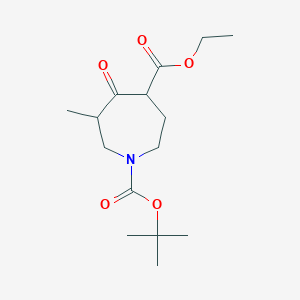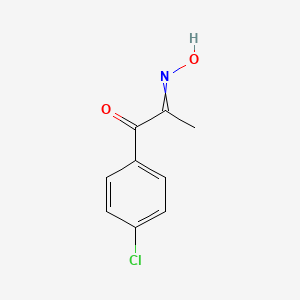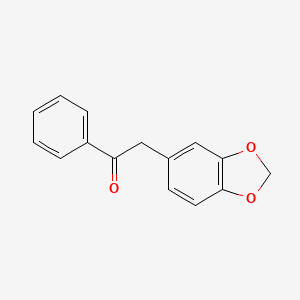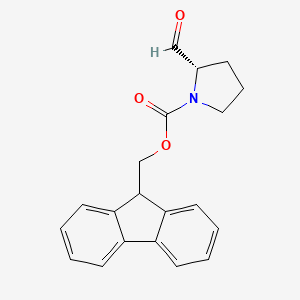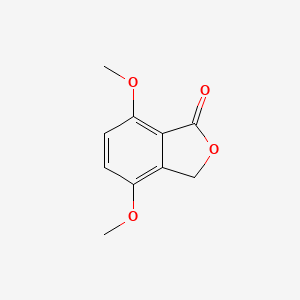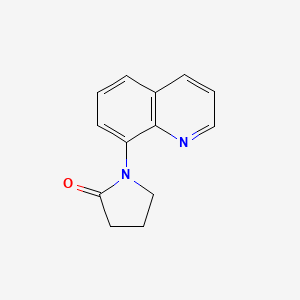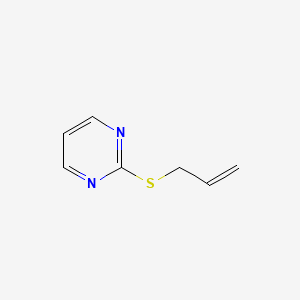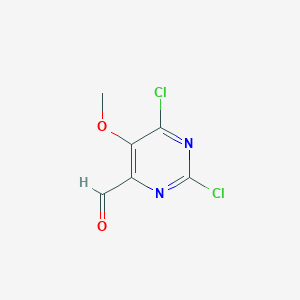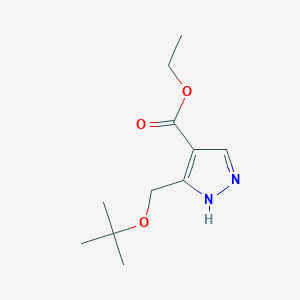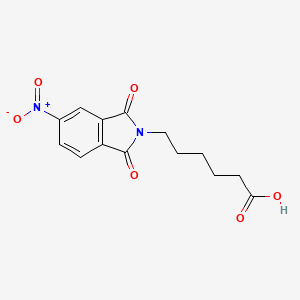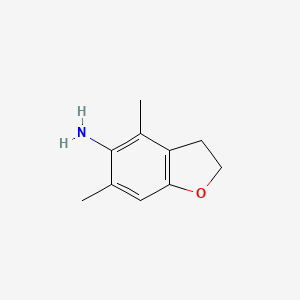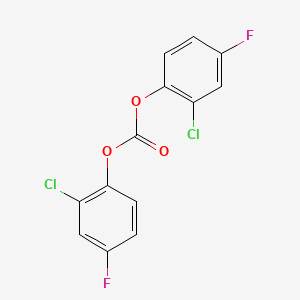
2-Chloro-4-fluorophenol carbonate
概要
説明
2-Chloro-4-fluorophenol carbonate is an organic compound with the molecular formula C13H6Cl2F2O3 It is a carbonate ester derived from 2-chloro-4-fluorophenol
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluorophenol carbonate can be synthesized through the reaction of 2-chloro-4-fluorophenol with phosgene. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods
In an industrial setting, the production of bis (2-chloro-4-fluorophenyl)carbonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the yield of the product.
化学反応の分析
Types of Reactions
2-Chloro-4-fluorophenol carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4-fluorophenol and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: This reaction can be carried out using aqueous acid or base under reflux conditions.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl carbonates.
Hydrolysis: The major products are 2-chloro-4-fluorophenol and carbon dioxide.
科学的研究の応用
2-Chloro-4-fluorophenol carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of bis (2-chloro-4-fluorophenyl)carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets include various enzymes and proteins that can interact with the carbonate ester group. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .
類似化合物との比較
Similar Compounds
- Bis (2-chloro-4-methylphenyl)carbonate
- Bis (2-chloro-4-bromophenyl)carbonate
- Bis (2-chloro-4-nitrophenyl)carbonate
Uniqueness
2-Chloro-4-fluorophenol carbonate is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.
特性
分子式 |
C13H6Cl2F2O3 |
|---|---|
分子量 |
319.08 g/mol |
IUPAC名 |
bis(2-chloro-4-fluorophenyl) carbonate |
InChI |
InChI=1S/C13H6Cl2F2O3/c14-9-5-7(16)1-3-11(9)19-13(18)20-12-4-2-8(17)6-10(12)15/h1-6H |
InChIキー |
SZWVZEKYGSYNLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Cl)OC(=O)OC2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
